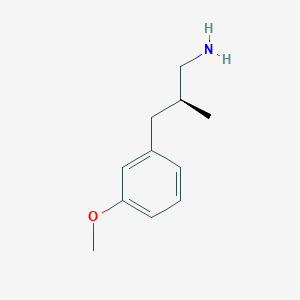

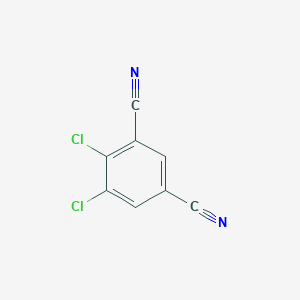

![molecular formula C25H20N4O2 B2972071 6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946361-38-2](/img/structure/B2972071.png)

6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxalines are a class of organic compounds that consist of a benzene ring fused to a pyrazine ring . They are important biological agents and have been the subject of significant research activity . The specific compound you’re asking about, “6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline”, is a derivative of quinoxaline, with additional functional groups attached to the basic quinoxaline structure.

Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions . The specific reactions that “this compound” can undergo would depend on the specific functional groups attached to the quinoxaline core.

Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Without specific data for “this compound”, it’s difficult to provide a detailed analysis of its physical and chemical properties.

Aplicaciones Científicas De Investigación

Antitubercular Agents

Research indicates that quinoxaline derivatives exhibit significant anti-tubercular activity. Maurya et al. (2013) synthesized various substituted quinoxaline derivatives and evaluated their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing significant activity. This study underscores the potential of quinoxaline derivatives in developing new anti-tubercular agents (Maurya et al., 2013).

Corrosion Inhibition

Quinoxaline derivatives have been tested as corrosion inhibitors for metals in acidic environments. Olasunkanmi et al. (2019) explored two quinoxaline-based compounds as inhibitors of mild steel corrosion in hydrochloric acid, finding them effective in reducing corrosion rates through chemisorption and forming protective films on the metal surface. This research highlights the industrial application of quinoxaline derivatives in protecting metals from corrosion (Olasunkanmi & Ebenso, 2019).

Organic Light Emitting Diodes (OLED)

Quinoxaline derivatives have also been incorporated into the design of organic light emitting diodes (OLED). Szlachcic et al. (2015) synthesized helical molecules derived from quinoxaline, which were successfully applied as a direct light-emitting layer in OLED cells, emitting greenish-yellow light. This study illustrates the role of quinoxaline derivatives in advancing OLED technology, offering promising materials for display and lighting applications (Szlachcic et al., 2015).

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are explored for their antimicrobial and antifungal activities. Kumar et al. (2014) synthesized quinoxalin-2-ol derivatives and tested their in vitro antimicrobial activity against various strains, finding substantial activity and highlighting potential applications in developing new antimicrobial agents (Kumar et al., 2014).

Catalysis in Organic Synthesis

Quinoxaline derivatives are utilized in catalysis, facilitating the synthesis of other valuable chemical compounds. Das et al. (2018) reported the sustainable synthesis of quinoxalines and other heterocycles catalyzed by a phosphine-free Mn(I) complex, demonstrating the efficiency and environmental friendliness of these processes (Das et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-31-20-9-5-8-19(14-20)25(30)29-24(16-22(28-29)17-6-3-2-4-7-17)18-10-11-21-23(15-18)27-13-12-26-21/h2-15,24H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDAGKLNVWNCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

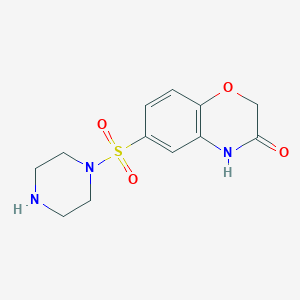

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

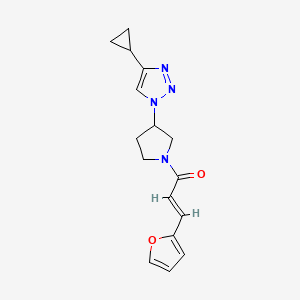

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

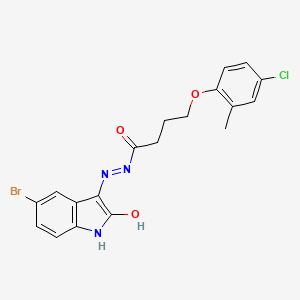

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)